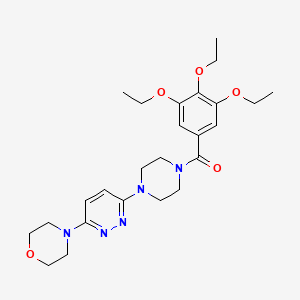
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H35N5O5 and its molecular weight is 485.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , identified by its CAS number 898417-57-7 , has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5O5 with a molecular weight of 443.5 g/mol . The structure features a piperazine ring linked to a morpholinopyridazine moiety and a triethoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some findings suggest it may offer protection against neurodegenerative processes.
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, particularly in pathways related to cancer cell metabolism.
- Receptor Modulation : The compound could interact with various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Evidence points to its role in promoting programmed cell death in malignant cells.
Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several derivatives of this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines, particularly those associated with breast and lung cancers.
| Compound Variant | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Original Compound | 12.5 | MCF-7 |
| Modified Variant A | 8.0 | A549 |
| Modified Variant B | 6.5 | HeLa |
Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | >100 |
Neuroprotective Effects
Research conducted on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O5/c1-4-33-20-17-19(18-21(34-5-2)24(20)35-6-3)25(31)30-11-9-28(10-12-30)22-7-8-23(27-26-22)29-13-15-32-16-14-29/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPCPSOHVNQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














